2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid is a compound with the molecular formula C13H17FN2O4 and a molecular weight of 284.29 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-3-(2-fluoro-3-pyridinyl)alanine . This compound is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a fluoropyridine moiety.
Preparation Methods
The reaction conditions often include the use of coupling reagents and solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes and other proteins. The fluoropyridine moiety can participate in various binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: This compound has a similar Boc-protected amino group but lacks the fluoropyridine moiety.
®-2-[(tert-Butoxycarbonyl)amino]-3-(1-methyl-1H-indol-3-yl)propanoic acid: This compound contains an indole moiety instead of a fluoropyridine moiety.
2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid: This compound has a fluoropyridine moiety at a different position.
The uniqueness of this compound lies in its specific combination of the Boc-protected amino group and the fluoropyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17FN2O4 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
3-(2-fluoropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)7-8-5-4-6-15-10(8)14/h4-6,9H,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
YJISLFBEXAEQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(N=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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